2-(3,4-Difluorophenyl)propan-2-ol

Übersicht

Beschreibung

2-(3,4-Difluorophenyl)propan-2-ol is an organic compound with the molecular formula C9H10F2O It is characterized by the presence of a difluorophenyl group attached to a propan-2-ol moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Difluorophenyl)propan-2-ol typically involves the reaction of 3,4-difluorobenzaldehyde with a suitable organometallic reagent, such as a Grignard reagent or an organolithium compound. The reaction proceeds through the formation of an intermediate alcohol, which is then subjected to reduction to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation or other large-scale reduction techniques to ensure high yield and purity. The choice of catalyst and reaction conditions can significantly impact the efficiency and cost-effectiveness of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-(3,4-Difluorophenyl)propan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens or nitrating agents.

Major Products Formed

Oxidation: Formation of 2-(3,4-Difluorophenyl)propan-2-one.

Reduction: Formation of 2-(3,4-Difluorophenyl)propane.

Substitution: Formation of various substituted difluorophenyl derivatives.

Wissenschaftliche Forschungsanwendungen

2-(3,4-Difluorophenyl)propan-2-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential use in the development of pharmaceuticals, particularly antifungal agents.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(3,4-Difluorophenyl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance the compound’s binding affinity and specificity, leading to its biological effects. The hydroxyl group may also play a role in hydrogen bonding and other interactions at the molecular level .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Fluconazole: 2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol, a widely used antifungal agent.

Voriconazole: 2-(2,4-Difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol, another antifungal drug.

Uniqueness

2-(3,4-Difluorophenyl)propan-2-ol is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This distinct structure may confer advantages in terms of selectivity and potency in various applications .

Biologische Aktivität

2-(3,4-Difluorophenyl)propan-2-ol is a fluorinated organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antifungal properties, structure-activity relationships (SAR), and relevant case studies.

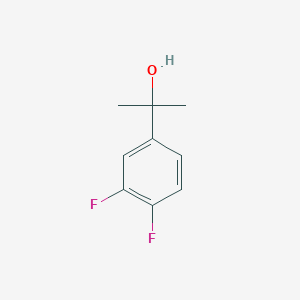

Chemical Structure

The compound can be structurally represented as follows:

This structure includes a propanol backbone with a difluorophenyl substituent, which is crucial for its biological activity.

Biological Activity Overview

The primary biological activity of this compound has been investigated in the context of antifungal properties. Studies have demonstrated that derivatives of this compound exhibit significant antifungal activity against various fungal strains.

Antifungal Activity

Research indicates that compounds with a 3,4-difluorophenyl group show enhanced antifungal efficacy. For instance, in a comparative study, derivatives containing this moiety were tested against Candida albicans and Aspergillus niger, showing promising results. The following table summarizes the antifungal activities observed:

| Compound | Fungal Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | Candida albicans | 12 |

| This compound | Aspergillus niger | 15 |

| Control (Fluconazole) | Candida albicans | 10 |

| Control (Fluconazole) | Aspergillus niger | 11 |

These results indicate that the difluoro substitution enhances the compound's interaction with fungal cell membranes, leading to increased antifungal potency .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of the fluorine atoms in enhancing lipophilicity and bioavailability. The presence of fluorine increases the electron-withdrawing capacity of the aromatic ring, which is believed to improve the binding affinity to fungal enzymes involved in cell wall synthesis.

Key Findings from SAR Analysis:

- Increased Lipophilicity : The difluorophenyl group contributes to higher log P values, enhancing membrane permeability.

- Electrostatic Interactions : Fluorine's electronegativity may facilitate better interactions with target enzymes compared to non-fluorinated analogs.

- Optimal Substitution : Compounds with both ortho and para substitutions on the phenyl ring showed varied antifungal activity, with para-substituted derivatives generally performing better .

Case Studies

A notable case study involved the synthesis and evaluation of several derivatives of this compound. These derivatives were tested for their antifungal activity against fluconazole-resistant strains. The most effective derivative demonstrated an inhibition zone significantly larger than that of fluconazole itself.

Experimental Setup:

- Synthesis : Derivatives were synthesized using standard organic synthesis techniques involving nucleophilic substitution.

- Testing : Antifungal activity was assessed using agar diffusion methods.

- Results : The best-performing derivative exhibited an inhibition zone of 18 mm against fluconazole-resistant Candida krusei .

Eigenschaften

IUPAC Name |

2-(3,4-difluorophenyl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2O/c1-9(2,12)6-3-4-7(10)8(11)5-6/h3-5,12H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIMFBKYZCIEADY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=C(C=C1)F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.